5-Bromo-3-ethenyl-2-methoxypyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Materials Science
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in chemistry. google.comthieme-connect.de Its structural similarity to benzene, but with the inclusion of an electronegative nitrogen atom, imparts a unique set of properties that are highly valued in both organic synthesis and materials science. wikipedia.orgnrochemistry.com The nitrogen atom's lone pair of electrons makes pyridine a weak base and a good ligand for metal catalysts, roles it frequently plays in a multitude of chemical transformations. google.com
In the realm of organic synthesis, pyridine derivatives are indispensable. They serve as key intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. thieme-connect.dewikipedia.org The pyridine scaffold is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. libretexts.orggoogleapis.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing biological activity and pharmacokinetic profiles. wikipedia.org
In materials science, the pyridine unit is incorporated into a variety of advanced materials. Its electron-deficient nature and ability to participate in non-covalent interactions make it a valuable component in the design of organic semiconductors, polymers with specific electronic or optical properties, and functional dyes. wikipedia.orgnrochemistry.com The coordination of metal ions to pyridine-containing ligands is also a widely used strategy for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies.
Contextualization of Brominated and Alkoxy-Substituted Pyridines in Heterocyclic Chemistry
The introduction of bromine and alkoxy groups onto the pyridine ring significantly expands its synthetic utility. Brominated pyridines are particularly valuable as they serve as versatile precursors for a wide range of cross-coupling reactions. The carbon-bromine bond can be readily activated by transition metal catalysts, such as palladium, to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org This allows for the introduction of a diverse array of substituents, including aryl, alkyl, and vinyl groups, onto the pyridine core. The position of the bromine atom on the ring influences its reactivity, with bromines at the 2- and 4-positions being generally more reactive towards nucleophilic substitution.
Alkoxy-substituted pyridines, on the other hand, introduce an electron-donating group that can modulate the electronic properties of the pyridine ring. The methoxy (B1213986) group, in particular, can influence the regioselectivity of further reactions and can be a key feature in the design of biologically active molecules and liquid crystals. organic-chemistry.org The synthesis of alkoxy-substituted pyridines can often be achieved through nucleophilic substitution of a corresponding halopyridine with an alkoxide. organic-chemistry.org
Rationale for the Academic Investigation of Ethenyl-Substituted Pyridines
Ethenyl (or vinyl) substituted pyridines are of significant academic and industrial interest due to the reactive nature of the vinyl group. This functional group can participate in a wide variety of chemical transformations, including polymerization, hydrogenation, and various addition reactions. The presence of a vinyl group on a pyridine ring opens up avenues for the synthesis of a wide range of more complex molecules. For example, the vinyl group can be a key component in Heck or Stille coupling reactions, allowing for the further extension of the carbon skeleton. wikipedia.orgorganic-chemistry.org Furthermore, ethenylpyridines can be used as monomers in the synthesis of polymers with tailored properties, finding applications in areas such as ion exchange resins and specialty plastics. The investigation of ethenyl-substituted pyridines is therefore driven by the desire to create novel molecular architectures and functional materials.
Chemical Profile of 5-Bromo-3-ethenyl-2-methoxypyridine
While specific, in-depth research on This compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from the well-established chemistry of its constituent functional groups.
| Property | Value |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| CAS Number | 2229144-06-1 |
| Canonical SMILES | COC1=NC=C(C=C1C=C)Br |
| InChI Key | Not available in searched sources |
Plausible Synthetic Approaches
The synthesis of This compound would likely involve a multi-step sequence, leveraging known methodologies for the functionalization of pyridine rings. A logical starting material would be a di-substituted pyridine that can be selectively functionalized.
One potential route could start from 2,5-dibromopyridine (B19318) . Nucleophilic aromatic substitution of one of the bromine atoms with sodium methoxide (B1231860) could yield 5-bromo-2-methoxypyridine (B44785) . This reaction is a common method for the preparation of 2-alkoxypyridines. The remaining bromine atom at the 3-position is less reactive towards nucleophilic attack, allowing for selective methoxylation at the 2-position.
The introduction of the ethenyl group at the 3-position could then be achieved via a palladium-catalyzed cross-coupling reaction. Several standard methods could be employed:
Suzuki Coupling: Reaction of 5-bromo-2-methoxypyridine with vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base.
Stille Coupling: Reaction with vinyltributylstannane, again using a palladium catalyst.
Heck Reaction: While less direct for this specific transformation, related Heck-type couplings could also be envisioned.
Anticipated Chemical Reactivity
The chemical reactivity of This compound is dictated by its three key functional groups: the bromo substituent, the ethenyl group, and the methoxy group on the pyridine ring.
The Bromo Substituent: The bromine atom at the 5-position is expected to be susceptible to a variety of palladium-catalyzed cross-coupling reactions, similar to its role in the synthesis of the compound. This would allow for the introduction of further substituents at this position, making it a valuable handle for creating a library of related compounds.
The Ethenyl Group: The vinyl group is a site of high reactivity. It can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation. It can also be a substrate for hydrogenation to an ethyl group, or it could be cleaved under oxidative conditions. Furthermore, the ethenyl group could participate in polymerization reactions or serve as a dienophile in Diels-Alder reactions under appropriate conditions.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-ethenyl-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-3-6-4-7(9)5-10-8(6)11-2/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUROOCRDUBLUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Reactions Involving 5 Bromo 3 Ethenyl 2 Methoxypyridine
Mechanisms of Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom at the C5 position of the pyridine (B92270) ring is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-based catalysts are most commonly employed for these transformations. wikipedia.orgfishersci.co.uk
Palladium-Catalyzed Coupling Pathways and Catalytic Cycles
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, involves a catalytic cycle centered on a palladium(0) species. nih.govfiveable.mewikipedia.org This cycle can be broken down into three fundamental steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. illinois.edumdpi.com The strength of the carbon-halogen bond is a critical factor, with C-Br bonds being more susceptible to oxidative addition than C-Cl bonds. illinois.edu
Transmetalation (for Suzuki-Miyaura type reactions): In reactions like the Suzuki coupling, the organopalladium(II) halide intermediate undergoes transmetalation with an organoboron reagent (e.g., a boronic acid). This step requires the presence of a base to activate the organoboron species, forming a boron-ate complex, which then transfers its organic group to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex. This step forms the desired C-C coupled product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
For a Heck reaction, where the ethenyl group of another molecule would couple with the bromo-pyridine, the mechanism differs slightly after oxidative addition. It involves migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to form the coupled product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. libretexts.orgnih.gov
A generalized catalytic cycle for a Suzuki-Miyaura coupling of 5-Bromo-3-ethenyl-2-methoxypyridine is depicted below:
A simplified representation of the palladium-catalyzed Suzuki-Miyaura coupling cycle involving this compound.Role of Ligands and Additives in Catalytic Turnover
Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. wikipedia.orgreddit.com The electronic and steric properties of the ligand influence each step of the catalytic cycle.
Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step. wikipedia.org
Bulky ligands can promote reductive elimination and prevent the formation of inactive catalyst species. wikipedia.orgorganic-chemistry.org The use of sterically hindered dialkylbiaryl phosphine (B1218219) ligands has been shown to be effective for the coupling of challenging substrates, including heteroaryl chlorides. nih.gov
Additives, particularly bases in Suzuki-Miyaura reactions, are essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates, phosphates, and hydroxides. mdpi.com
Radical Intermediates in Pyridine Coupling Reactions
While the majority of palladium-catalyzed cross-coupling reactions are believed to proceed through the ionic pathway described above, the involvement of radical intermediates has been proposed in certain cases, particularly in the functionalization of heterocycles. For instance, purple light has been shown to promote the coupling of bromopyridines with Grignard reagents via a single electron transfer mechanism, suggesting the formation of radical species without the need for a transition metal catalyst. organic-chemistry.org Transition metal-catalyzed reactions can also have pathways involving radical intermediates, although this is less common for standard cross-coupling reactions.
Nucleophilic Substitution Pathways on the Methoxypyridine Moiety
The 2-methoxy group on the pyridine ring can be a site for nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile displaces the methoxy (B1213986) group. The electron-deficient nature of the pyridine ring facilitates this type of reaction. imperial.ac.uk
The classical SNAr mechanism is a two-step addition-elimination process. pressbooks.pubucla.edu
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the methoxy group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge is delocalized over the pyridine ring and, if present, any electron-withdrawing substituents.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, in this case, the methoxide (B1231860) ion.
The presence of electron-withdrawing groups ortho and para to the leaving group can significantly accelerate SNAr reactions by stabilizing the Meisenheimer intermediate. libretexts.org While the bromo and ethenyl substituents on this compound are not strongly electron-withdrawing, the inherent electron deficiency of the pyridine ring itself can still allow for nucleophilic substitution, potentially under forcing conditions or with strong nucleophiles.
Recent studies have also proposed a concerted SNAr mechanism for some systems, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. nih.govnih.gov Furthermore, amination of methoxypyridines has been achieved using sodium hydride with a lithium iodide additive, suggesting an alternative pathway for nucleophilic substitution. ntu.edu.sg
Mechanistic Insights into Ethenyl Functionalization Reactions
The ethenyl (vinyl) group at the C3 position offers another handle for synthetic transformations. A key reaction involving this group is the Heck reaction, where the ethenyl group itself acts as the substrate for coupling with an aryl or vinyl halide. The mechanism follows the general Heck pathway:
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition with an aryl or vinyl halide.
Migratory Insertion: The ethenyl group of this compound coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new, more substituted alkene product and a palladium-hydride species.
Regeneration of Catalyst: The active palladium(0) catalyst is regenerated from the palladium-hydride species in the presence of a base. libretexts.orgorganic-chemistry.orgmdpi.com
The regioselectivity of the Heck reaction on the ethenyl group will be influenced by the electronic and steric environment of the double bond.
Kinetic Studies and Reaction Profiling for Enhanced Synthetic Control
Kinetic studies and reaction profiling are powerful tools for understanding reaction mechanisms and optimizing synthetic protocols. By monitoring the concentration of reactants, intermediates, and products over time, valuable information about the rate-determining step, catalyst deactivation pathways, and the influence of various reaction parameters can be obtained. researchgate.net
Computational Investigations of 5 Bromo 3 Ethenyl 2 Methoxypyridine and Its Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. mdpi.com By calculating the electron density, DFT methods can accurately predict various molecular properties, providing insights into the reactivity and stability of compounds like 5-Bromo-3-ethenyl-2-methoxypyridine.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.
For substituted pyridines, the nature and position of the substituents significantly influence the energies of the frontier orbitals. In a study on related 5-bromo-2-methylpyridine (B113479) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine the HOMO and LUMO energies. mdpi.com While specific data for this compound is not available, the analysis of similar structures provides valuable insights. The electron-donating methoxy (B1213986) group at the 2-position and the electron-withdrawing bromo group at the 5-position, along with the ethenyl group at the 3-position, will collectively determine the electron density distribution and the energies of the frontier orbitals. The interplay of these substituents is expected to result in a unique electronic profile, influencing the molecule's susceptibility to electrophilic or nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Similar Pyridine (B92270) Derivative (5-bromo-2-methyl-3-aminopyridine)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 5-bromo-2-methyl-3-aminopyridine | -5.67 | -1.12 | 4.55 |
Data is illustrative and based on a structurally related compound from a cited study. mdpi.com
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the nitrogen atom of the pyridine ring is expected to be a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. The methoxy group, being electron-donating, will increase the electron density on the ring, particularly at the ortho and para positions relative to it. Conversely, the electron-withdrawing bromine atom will create a region of lower electron density around it. The ethenyl group can act as either an electron-donating or -withdrawing group depending on the nature of the reaction. An MEP analysis of a related 5-bromo-2-methylpyridine derivative revealed the negative potential concentrated around the nitrogen atom, confirming its nucleophilic character. mdpi.com
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. For a molecule like this compound, several reaction pathways can be envisaged, such as electrophilic addition to the ethenyl group or nucleophilic aromatic substitution.
Theoretical studies on the reactions of similar substituted pyridines have provided valuable mechanistic insights. For instance, investigations into the nucleophilic aromatic substitution (SNAr) reactions of 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) have detailed the formation of a Meisenheimer-type intermediate. researchgate.net Similarly, the functionalization of the ethenyl group in vinylpyridines has been studied, showing that the pyridine nitrogen can influence the reactivity of the vinyl substituent. wikipedia.org
DFT calculations can be employed to model the potential energy surface of a reaction, locating the transition state structures and calculating the activation energy barriers. This information is critical for predicting the feasibility and regioselectivity of a reaction. For example, in the case of this compound, one could theoretically investigate the transition states for reactions such as Suzuki coupling at the bromine position or hydroboration-oxidation of the ethenyl group.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes. researchgate.net For a flexible molecule like this compound, which has a rotatable ethenyl group, MD simulations can reveal the preferred conformations and the energy barriers between them.
In Silico Design Principles for Novel Pyridine Architectures
The computational insights gained from studying this compound can be leveraged for the in silico design of new pyridine-based molecules with desired properties. By systematically modifying the substituents on the pyridine ring, it is possible to tune the electronic and steric properties of the molecule.
For example, if the goal is to design a more potent pharmaceutical agent, computational methods can be used to predict how changes to the structure of this compound would affect its binding affinity to a target protein. This can involve modifying the substituents to enhance specific interactions, such as hydrogen bonding or hydrophobic interactions. Similarly, for materials science applications, the electronic properties can be tailored to achieve desired optical or conductive characteristics. The principles of in silico design allow for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.netdntb.gov.ua
Advanced Spectroscopic Characterization Techniques for 5 Bromo 3 Ethenyl 2 Methoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Bromo-3-ethenyl-2-methoxypyridine. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural map can be assembled.
Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)
While 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY is expected to show correlations between the protons of the ethenyl group. Specifically, the geminal protons on the terminal carbon of the vinyl group would show a strong correlation, and weaker correlations would be observed between these protons and the vinylic proton on the adjacent carbon. Additionally, a correlation between the two aromatic protons on the pyridine (B92270) ring would be anticipated.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon-proton pairs. chemicalbook.com The HSQC spectrum of this compound would display cross-peaks connecting each proton to the carbon atom it is attached to. This allows for the unambiguous assignment of the chemical shifts of the protonated carbons in both the pyridine ring and the ethenyl group, as well as the methoxy (B1213986) group's carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying longer-range (typically 2-3 bond) C-H correlations, which helps in connecting the different fragments of the molecule. sigmaaldrich.com For instance, the protons of the ethenyl group would show correlations to the C3 and potentially the C2 and C4 carbons of the pyridine ring. The methoxy protons would exhibit a strong correlation to the C2 carbon of the pyridine ring. The aromatic protons would show correlations to neighboring carbons within the ring, and crucially, the proton at the C4 position would likely show a correlation to the C2, C3, C5, and C6 carbons, helping to confirm the substitution pattern.
These 2D NMR techniques, used in concert, provide a robust method for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound. chemicalbook.com
Chemical Shift Prediction and Correlation with Electronic Structure
The chemical shifts observed in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The electronegativity and anisotropic effects of the bromo, methoxy, and ethenyl substituents significantly influence the shielding and deshielding of the pyridine ring's protons and carbons.
By analyzing the known NMR data of structurally related compounds such as 3-bromo-5-vinylpyridine (B63506) nih.gov, 2-methoxypyridine (B126380) chemicalbook.com, and 3-ethenylpyridine nih.gov, we can predict the approximate chemical shifts for this compound. The methoxy group at the C2 position is expected to be electron-donating, causing an upfield shift (lower ppm) for the ortho and para protons and carbons. Conversely, the bromine atom at C5 and the ethenyl group at C3 are electron-withdrawing, leading to a downfield shift (higher ppm) for the adjacent nuclei.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H4 | 7.8 - 8.2 | - | Downfield shift due to anisotropic effect of the adjacent nitrogen and electron-withdrawing bromine. |
| H6 | 8.3 - 8.6 | - | Most downfield aromatic proton due to proximity to nitrogen and bromine. |
| -CH=CH₂ | 6.5 - 7.0 | 130 - 135 | Typical vinyl proton shifts, influenced by the pyridine ring. |
| -CH=CH ₂ | 5.5 - 6.0 | 115 - 120 | Terminal vinyl protons, appearing as a doublet of doublets. |
| -OCH₃ | 3.9 - 4.2 | 53 - 56 | Typical methoxy proton shift, attached to an aromatic ring. |
| C2 | - | 160 - 165 | Downfield shift due to attachment of electronegative oxygen. |
| C3 | - | 130 - 135 | Attachment of the ethenyl group. |
| C4 | - | 140 - 145 | Influenced by adjacent nitrogen and bromo-substituent. |
| C5 | - | 115 - 120 | Upfield shift due to bromine's halogen-donating resonance effect, but deshielded by induction. |
| C6 | - | 150 - 155 | Downfield shift due to proximity to nitrogen and bromine. |
Disclaimer: These are predicted values based on substituent effects from related compounds and may differ from experimental values.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Characteristic Vibrational Modes of Pyridine, Bromo, Ethenyl, and Methoxy Groups
The IR and Raman spectra of this compound will exhibit a series of characteristic absorption and scattering bands corresponding to the vibrations of its constituent parts.
Pyridine Ring: The pyridine ring has several characteristic vibrational modes. The C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ range. Ring breathing modes, which are often strong in Raman spectra, are anticipated around 1000 cm⁻¹.
Bromo Group: The C-Br stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.
Ethenyl Group: The ethenyl group will give rise to several distinct bands. The =C-H stretching vibrations are found above 3000 cm⁻¹. The C=C stretching vibration usually appears around 1630-1650 cm⁻¹. The out-of-plane =C-H bending vibrations are also characteristic and appear in the 900-1000 cm⁻¹ region.
Methoxy Group: The methoxy group is characterized by C-H stretching vibrations of the methyl group around 2850-2960 cm⁻¹. The C-O stretching vibration is expected to produce a strong band in the 1200-1275 cm⁻¹ region for an aryl ether.
Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyridine | C-H Stretch | 3000 - 3100 |
| Pyridine | C=C, C=N Stretch | 1400 - 1600 |
| Pyridine | Ring Breathing | ~1000 |
| Bromo | C-Br Stretch | 500 - 600 |
| Ethenyl | =C-H Stretch | >3000 |
| Ethenyl | C=C Stretch | 1630 - 1650 |
| Ethenyl | =C-H Bend (out-of-plane) | 900 - 1000 |
| Methoxy | C-H Stretch (methyl) | 2850 - 2960 |
| Methoxy | C-O Stretch (aryl ether) | 1200 - 1275 |
Surface-Enhanced Raman Spectroscopy (SERS) Investigations of Pyridine Derivatives
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that can provide a significant enhancement of the Raman signal for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). Given that the target molecule contains a pyridine ring, which is known to interact strongly with such surfaces, SERS could be a valuable tool for its characterization, potentially at very low concentrations. The interaction of the lone pair of electrons on the nitrogen atom with the metal surface can lead to selective enhancement of certain vibrational modes, providing insights into the orientation of the molecule on the surface.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the various chromophores present: the substituted pyridine ring and the ethenyl group.
The pyridine ring itself exhibits π → π* and n → π* transitions. The π → π* transitions are typically intense and occur at lower wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and appear at higher wavelengths. The presence of the ethenyl group in conjugation with the pyridine ring will likely cause a bathochromic (red) shift of the π → π* transitions to longer wavelengths and an increase in their intensity. The bromo and methoxy substituents will also modulate the positions and intensities of these absorption bands through their electronic effects. The UV-Vis spectrum of a related compound, 3-ethenylpyridine, shows absorption maxima that can serve as a reference. nih.gov The presence of the bromine atom can also introduce the possibility of n → σ* transitions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized, often by electron impact (EI), which can cause the resulting molecular ion to be energetically unstable. libretexts.org This instability leads to the fragmentation of the molecular ion into smaller, characteristic charged fragments and neutral radicals. libretexts.org The pattern of these fragments provides a veritable fingerprint of the molecule's structure. wikipedia.org
For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two stable isotopes, 79Br and 81Br, in nearly equal natural abundance. This would result in two peaks of almost equal intensity, M+ and (M+2)+, separated by two mass units.
The fragmentation of this compound can be predicted to occur through several high-probability pathways based on the stability of the resulting fragments:
Loss of a Methyl Radical: Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a prominent peak at [M-15]⁺.
Loss of a Vinyl Group: The ethenyl (vinyl) group can be lost as a neutral radical, leading to a fragment ion at [M-27]⁺.
Loss of a Bromine Atom: Cleavage of the C-Br bond would result in a fragment at [M-79/81]⁺.
McLafferty-type Rearrangements: While less common for aromatic systems, intramolecular hydrogen rearrangements could potentially lead to more complex fragmentation patterns.
The analysis of these fragmentation patterns is crucial for confirming the presence of the various functional groups within the molecule.
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | 214/216 |
| [M-15]⁺ | Loss of a methyl radical (•CH₃) | 199/201 |
| [M-27]⁺ | Loss of a vinyl radical (•C₂H₃) | 187/189 |
| [M-28]⁺ | Loss of ethylene (B1197577) (C₂H₄) via rearrangement | 186/188 |
| [M-43]⁺ | Loss of a C₃H₇ radical | 171/173 |
| [M-79/81]⁺ | Loss of a bromine radical (•Br) | 135 |
X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms. mdpi.com This provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide a wealth of structural information. The resulting crystal structure would unequivocally confirm the substitution pattern on the pyridine ring and the relative orientations of the bromo, ethenyl, and methoxy substituents.
Furthermore, the solid-state packing of the molecules within the crystal lattice, governed by intermolecular forces such as halogen bonding, π-π stacking, and van der Waals interactions, can be elucidated. The bromine atom in this compound could participate in halogen bonding, a directional non-covalent interaction that is increasingly utilized in the rational design of crystalline materials, a field known as crystal engineering. acs.org Understanding these packing motifs is crucial for predicting and controlling the physical properties of the solid material, such as its melting point, solubility, and morphology.
The Cambridge Structural Database (CSD) is a repository for small-molecule organic and metal-organic crystal structures, and analysis of related substituted pyridine structures within the CSD can provide insights into expected packing motifs and intermolecular interactions for this compound. acs.org
Table 2: Potential Crystallographic Data for this compound (Hypothetical)
| Parameter | Description | Potential Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | Dependent on packing |
| α, β, γ (°) | The angles of the unit cell. | Dependent on packing |
| Z | The number of molecules per unit cell. | Typically 2, 4, or 8 |
| Calculated Density (g/cm³) | The density of the crystal calculated from the X-ray data. | ~1.5 - 1.7 |
Synthetic Utility and Transformational Chemistry of 5 Bromo 3 Ethenyl 2 Methoxypyridine
Role as a Versatile Synthetic Building Block in Organic Synthesis
5-Bromo-3-ethenyl-2-methoxypyridine, also known as 5-bromo-2-methoxy-3-vinylpyridine, is a highly functionalized pyridine (B92270) derivative that serves as a key intermediate in the synthesis of a wide array of more complex molecules. innospk.combldpharm.com Its utility stems from the presence of three distinct reactive sites: the bromine atom at the 5-position, the ethenyl (vinyl) group at the 3-position, and the methoxy (B1213986) group at the 2-position. This arrangement allows for a series of selective and diverse chemical transformations, making it a valuable tool for organic chemists.
The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. innospk.comwikipedia.orgwikipedia.org This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. The vinyl group, on the other hand, can undergo a variety of reactions, including electrophilic additions, cycloadditions, and polymerization. researchgate.netnih.gov The methoxy group can also be a site for nucleophilic substitution, further expanding the synthetic possibilities.
The strategic positioning of these functional groups on the pyridine ring, an electron-deficient heterocycle, influences their reactivity and allows for regioselective modifications. This versatility makes this compound a sought-after precursor in the development of pharmaceuticals, agrochemicals, and materials with novel properties. innospk.comorganic-chemistry.org
Derivatization via Cross-Coupling at the Bromine Position
The bromine atom at the 5-position of the pyridine ring is a key handle for molecular elaboration through various palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and allow for the introduction of a wide range of substituents with a high degree of control. The C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. illinois.edu
A significant application of this compound is in the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in many biologically active compounds and functional materials. The Suzuki-Miyaura coupling is a widely employed method for this purpose, reacting the bromo-pyridine with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comlibretexts.org This reaction facilitates the formation of a new carbon-carbon bond between the pyridine ring and the introduced aryl or heteroaryl group. beilstein-journals.orgnih.gov
For instance, coupling with phenylboronic acid would yield 5-phenyl-3-ethenyl-2-methoxypyridine. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to optimize the yield and minimize side reactions. nih.gov This methodology provides a direct route to complex scaffolds that would be challenging to assemble through other means.
Beyond the synthesis of biaryls, cross-coupling reactions at the bromine position enable the introduction of a variety of other carbon-based functionalities.
Aryl Groups: As mentioned in the Suzuki-Miyaura coupling, a plethora of substituted and unsubstituted aryl groups can be introduced. mdpi.com
Alkynyl Groups: The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and the sp2-hybridized carbon of the pyridine ring. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, leading to the formation of 5-alkynyl-3-ethenyl-2-methoxypyridine derivatives. These alkynylated products are valuable intermediates themselves, as the alkyne moiety can be further functionalized. youtube.comresearchgate.net
Alkyl Groups: While less common than arylation and alkynylation, certain cross-coupling methods can be used to introduce alkyl groups.
The ability to introduce these diverse carbon-based moieties with high selectivity makes this compound a cornerstone for building molecular complexity.
Functionalization of the Ethenyl Group
The ethenyl (vinyl) group at the 3-position of the pyridine ring offers another avenue for synthetic transformations, orthogonal to the reactions at the bromine atom.
The double bond of the ethenyl group is susceptible to electrophilic addition reactions. For example, halogenation can introduce two halogen atoms across the double bond. Hydroboration-oxidation can lead to the formation of an alcohol, providing a site for further functionalization.
The vinyl group can also participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a new six-membered ring fused to the pyridine core. These reactions allow for the rapid construction of complex polycyclic systems.
The presence of the polymerizable vinyl group makes this compound a potential monomer for the synthesis of novel polymers. organic-chemistry.org Through various polymerization techniques, such as free radical or controlled radical polymerization, polymers with pyridine units in the backbone or as pendant groups can be prepared. The bromine and methoxy groups on the pyridine ring can be retained in the polymer structure, offering sites for post-polymerization modification. This allows for the tuning of the polymer's properties, such as its solubility, thermal stability, and metal-coordinating ability, making these materials potentially useful in areas like catalysis, electronics, and drug delivery.
Chemical Transformations of the Methoxy Group (e.g., Demethylation, Oxidation)
The methoxy group at the C2 position of this compound is a key functional handle that can be manipulated to introduce further molecular diversity. The primary transformations of this group involve demethylation to the corresponding pyridone and potential oxidation reactions.
Demethylation:
The conversion of 2-methoxypyridines to their corresponding 2-pyridones is a fundamental and widely utilized transformation in pyridine chemistry. This process, which involves the cleavage of the methyl C-O bond, can be achieved under various conditions, with the choice of reagent often depending on the other functional groups present in the molecule.
For instance, a common method for the demethylation of methoxypyridine derivatives is treatment with strong acids such as hydrobromic acid (HBr). This approach has been successfully applied to complex methoxypyridine-containing scaffolds. nih.gov In the context of this compound, the use of HBr would be expected to yield 5-bromo-3-ethenylpyridin-2(1H)-one. However, the potential for addition of HBr across the ethenyl group must be considered, and reaction conditions would need to be carefully optimized to favor selective demethylation.
A more chemoselective method for the demethylation of methoxypyridines has been developed utilizing L-selectride (lithium tri-sec-butylborohydride). elsevierpure.com This reagent has been shown to effectively demethylate 4-methoxypyridine (B45360) without affecting other potentially reactive groups. elsevierpure.com The application of this methodology to this compound could offer a milder alternative to strong acid-based methods, potentially preserving the integrity of the ethenyl and bromo substituents.
| Reagent | Substrate Example | Product | Notes |
| HBr | Methoxypyridine derivative | Pyridinol derivative | A standard but potentially harsh method. nih.gov |
| L-selectride | 4-Methoxypyridine | 4-Hydroxypyridine | Offers high chemoselectivity. elsevierpure.com |
| Sodium trimethylsilanethiolate | Methoxypyridines | Pyridinols | Effective demethylating agent. semanticscholar.org |
Oxidation:
The direct oxidation of the methoxy group in 2-methoxypyridines is a less common transformation. More typically, oxidation reactions on substituted pyridines target alkyl side chains. For example, the oxidation of methylpyridines with reagents like argentous sulfate (B86663) or argentous oxide has been studied. bme.hu These reactions tend to oxidize the methyl groups to carboxylic acids, which can then undergo decarboxylation. bme.hu While not a direct oxidation of the methoxy group, this highlights the potential for oxidative transformations on the pyridine core.
It is conceivable that under specific oxidative conditions, the methoxy group of this compound could be transformed, though this is not a widely documented pathway. The primary challenge would be the selective oxidation of the methoxy group in the presence of the reactive ethenyl group.
Application in the Construction of Complex Molecular Architectures
The unique combination of a bromine atom, an ethenyl group, and a methoxy group on a pyridine core makes this compound a valuable and versatile building block for the synthesis of more complex molecular architectures. Its utility is particularly evident in its application as a scaffold for multi-functionalized pyridine derivatives and as a precursor for the construction of polycyclic heterocycles.
Scaffolds for Multi-Functionalized Pyridine Derivatives
The term "multi-functionalized" refers to molecules that have been synthetically modified to incorporate several different functional groups, each with a specific purpose. This compound is an excellent starting point for creating such derivatives due to the distinct reactivity of its substituents.
The bromine atom at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the introduction of a wide range of aryl and heteroaryl groups at this position, significantly expanding the molecular diversity of the resulting compounds. For example, coupling with various arylboronic acids can lead to a library of 5-aryl-3-ethenyl-2-methoxypyridines.
The ethenyl group at the C3 position offers another site for functionalization. It can participate in reactions such as Heck coupling, hydroboration-oxidation to an ethyl alcohol, or epoxidation. These transformations allow for the introduction of further functional groups and the extension of the carbon skeleton. The development of methods for the intramolecular cyclization of pyridines with tethered alkenes at the 5-position further highlights the synthetic potential of such vinylpyridine scaffolds for creating complex bicyclic systems. nih.gov
The methoxy group at the C2 position, as discussed previously, can be demethylated to a pyridone, which can then be further functionalized at the nitrogen atom. This sequential functionalization strategy allows for the systematic construction of highly substituted pyridine cores.
| Functional Group | Potential Reaction | Introduced Functionality |
| 5-Bromo | Suzuki-Miyaura Coupling | Aryl/Heteroaryl groups |
| 3-Ethenyl | Heck Coupling | Substituted alkenes |
| 3-Ethenyl | Hydroboration-Oxidation | Ethyl alcohol |
| 2-Methoxy | Demethylation | Pyridone (for N-alkylation) |
Precursors for Polycyclic Heterocycles
Polycyclic heterocycles are a prominent feature in many natural products and pharmaceutically active compounds. This compound serves as a valuable precursor for the synthesis of such complex ring systems.
The combination of the ethenyl group and the bromo-substituted pyridine ring allows for intramolecular cyclization reactions to form fused ring systems. For instance, an intramolecular Heck reaction could potentially be employed to form a dihydronaphthyridine derivative. Furthermore, the ethenyl group can act as a dienophile or a diene in cycloaddition reactions, leading to the formation of more complex polycyclic structures.
The synthesis of polycyclic nitrogen heterocycles through cascade reactions, such as Pd-catalyzed alkene carboamination/Diels-Alder reactions, demonstrates the power of using substituted alkenes to build multiple rings in a single operation. nih.gov While not specifically demonstrated with this compound, the principles of these reactions are directly applicable. The ethenyl group can participate in such cascades, leading to the rapid assembly of complex polycyclic frameworks.
Moreover, the development of synthetic routes to polycyclic hetero-fused 7-deazapurine heterocycles showcases the importance of appropriately functionalized precursors for building up complex heterocyclic systems. nih.gov The functional handles present in this compound make it an attractive starting material for analogous multi-step syntheses of novel polycyclic structures.
| Reaction Type | Potential Polycyclic Product |
| Intramolecular Heck Reaction | Dihydronaphthyridine derivative |
| Diels-Alder Cycloaddition | Fused piperidine (B6355638) systems |
| Cascade Cyclizations | Complex fused heterocyclic systems |
Regioselective and Chemoselective Functionalization of 5 Bromo 3 Ethenyl 2 Methoxypyridine
Differentiation of Reactivity at Bromine, Ethenyl, and Methoxy (B1213986) Sites
The reactivity of each functional group on the 5-Bromo-3-ethenyl-2-methoxypyridine core is governed by its inherent electronic and steric properties. The bromine atom at the 5-position is a versatile handle for various cross-coupling reactions. The carbon-bromine bond can be selectively activated by transition metal catalysts, such as palladium complexes, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netmdpi.comuzh.ch This site is particularly susceptible to reactions like Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents. researchgate.netmdpi.comuzh.ch
The ethenyl group at the 3-position offers a different set of reactive possibilities. As an electron-rich alkene, it can participate in electrophilic addition reactions, hydroboration-oxidation, and various cycloaddition reactions. Furthermore, it can be a substrate for olefin metathesis, providing a powerful tool for carbon-carbon bond formation and molecular elaboration.
The methoxy group at the 2-position primarily functions as a directing group and an electronic modifier of the pyridine (B92270) ring. Its electron-donating nature through resonance can influence the reactivity of the other positions on the ring. nih.gov While generally less reactive towards substitution than the bromine or ethenyl groups, the methoxy group can be cleaved under harsh conditions to reveal a pyridone scaffold, a common motif in biologically active molecules. nih.gov
Influence of Substituent Electronic and Steric Effects on Reaction Outcomes
The electronic and steric effects of the existing substituents play a crucial role in dictating the regioselectivity and reactivity of subsequent transformations. The electron-donating methoxy group at the 2-position increases the electron density of the pyridine ring, particularly at the ortho and para positions (3- and 5-positions). nih.gov This electronic enrichment can influence the rate and regioselectivity of electrophilic aromatic substitution reactions, should they be attempted. However, the primary influence of the methoxy group is often observed in directed ortho-metalation strategies. acs.orgresearchgate.netwikipedia.org
The bromine atom at the 5-position is an electron-withdrawing group via induction, which can decrease the electron density of the ring and influence the reactivity of the ethenyl group. The interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom creates a unique electronic environment on the pyridine ring.
Steric hindrance can also be a significant factor. The methoxy group can sterically shield the adjacent C3 position, potentially influencing the approach of bulky reagents towards the ethenyl group. Similarly, the size of the substituent being introduced in a cross-coupling reaction at the C5 position can be influenced by the steric bulk of the neighboring groups.
Strategies for Ortho-Metallation and Directed Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the context of 2-methoxypyridines, the methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong base, typically an organolithium reagent. acs.orgresearchgate.netwikipedia.org This generates a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce a new substituent at the 3-position.
However, in the case of this compound, the presence of the acidic vinyl protons and the potential for halogen-metal exchange at the C-Br bond complicate a straightforward DoM strategy at C3. A more likely scenario would involve either halogen-metal exchange at the 5-position or metalation directed by the pyridine nitrogen at the C6 position. The outcome would be highly dependent on the specific organometallic reagent used and the reaction conditions. For instance, the use of certain magnesium-based reagents has been shown to enable regioselective Br/Mg exchange on polyhalogenated heterocycles. uni-muenchen.de
Recent advancements have also demonstrated the use of novel metallic reagents that can achieve regiodivergent metalation of functionalized pyridines, allowing for selective functionalization at either the C6 position or ortho to the directing group, depending on the reagent employed. researchgate.net Such strategies could potentially be adapted for the selective functionalization of this compound at positions that are otherwise difficult to access.
Future Research Directions and Unexplored Avenues in 5 Bromo 3 Ethenyl 2 Methoxypyridine Chemistry
Development of Novel Catalytic Systems for Efficient Functionalization
The functionalization of the 5-Bromo-3-ethenyl-2-methoxypyridine core is a primary area for future research. The bromine atom at the C5 position and the ethenyl group at the C3 position are prime targets for modification via modern catalytic methods.
The development of novel catalytic systems will be crucial for selectively transforming this molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are well-established methods for functionalizing aryl halides. Future work could focus on applying these reactions to the C-Br bond of the pyridine (B92270) ring. Research into using tetrakis(triphenylphosphine)palladium(0) and similar catalysts, which have been successful for other bromopyridine derivatives, would be a logical starting point. mdpi.com
Furthermore, the development of visible-light-driven, cobalt-mediated C-H arylation could offer a more direct and efficient route to functionalized derivatives, avoiding the need for pre-functionalized substrates. acs.org Another promising avenue is the exploration of copper-catalyzed domino reactions, which could enable the efficient synthesis of complex thienoacene structures from haloethynyl precursors, a strategy that could be adapted for the vinylpyridine scaffold. acs.org
The ethenyl group offers additional opportunities for functionalization. Catalytic methods for hydrofunctionalization, such as hydroamination, hydroetherification, and hydroboration, could introduce a wide range of functional groups. Asymmetric catalysis would be particularly valuable here, allowing for the stereocontrolled synthesis of chiral derivatives.
| Catalytic Reaction | Target Site | Potential Reagent/Catalyst | Expected Product Class |
| Suzuki Coupling | C5-Br | Arylboronic acid / Pd(PPh₃)₄ | 5-Aryl-3-ethenyl-2-methoxypyridines |
| Heck Coupling | C5-Br | Alkene / Pd(OAc)₂ | 5-Alkenyl-3-ethenyl-2-methoxypyridines |
| Sonogashira Coupling | C5-Br | Terminal alkyne / Pd-Cu catalyst | 5-Alkynyl-3-ethenyl-2-methoxypyridines |
| Asymmetric Dihydroxylation | C3-Ethenyl | OsO₄ / Chiral Ligand | Chiral 5-Bromo-3-(1,2-dihydroxyethyl)-2-methoxypyridine |
| Hydroformylation | C3-Ethenyl | CO/H₂ / Rh or Co catalyst | 5-Bromo-2-methoxy-3-(formylethyl)pyridine derivatives |
Exploration of Sustainable and Biocatalytic Synthetic Pathways
In line with the principles of green chemistry, exploring sustainable synthetic routes is a critical research direction. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers significant advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. academie-sciences.fr
Enzymes like ene-reductases (EREDs) are prime candidates for the selective reduction of the ethenyl group's carbon-carbon double bond, potentially with high enantioselectivity. academie-sciences.fr This would provide access to chiral ethyl-substituted pyridines, which are valuable synthetic intermediates. Hydrolases, such as lipases and proteases, could be employed if the methoxy (B1213986) group were replaced with an ester, enabling kinetic resolutions to produce enantiomerically pure compounds. nih.gov
The development of multifunctional biocatalysts, where a single enzyme can catalyze multiple reaction steps, could streamline synthesis significantly. acs.org For instance, an engineered enzyme could potentially perform a dearomatization of the pyridine ring followed by a reduction, as has been demonstrated for other pyridine derivatives. acs.org The use of immobilized enzymes, potentially stabilized with ionic liquids, would further enhance the sustainability of these processes by allowing for catalyst reuse and improved stability. nih.gov
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanism Probing
A deep understanding of reaction kinetics and mechanisms is essential for optimizing synthetic procedures. Advanced, in-situ spectroscopic techniques are powerful tools for achieving this by monitoring reactions in real-time.
For the synthesis of this compound, which may involve Grignard reactions to install the vinyl group, real-time monitoring is crucial for safety and optimization. mt.comhzdr.de Techniques such as inline Fourier-transform infrared (FTIR) spectroscopy (ReactIR), Raman spectroscopy, and near-infrared (NIR) spectroscopy can track the consumption of reactants and the formation of products and intermediates without the need for sampling. mt.comacs.orgacs.org This data allows for precise control over reaction parameters, minimizing byproduct formation and ensuring process safety, especially when dealing with highly exothermic Grignard reactions. hzdr.de
These techniques would also be invaluable for studying the subsequent functionalization reactions. By observing the reaction profile in real-time, researchers can gain insights into reaction initiation, identify potential intermediates, and determine the reaction endpoint accurately. This data-rich approach accelerates process development and facilitates a deeper mechanistic understanding.
| Spectroscopic Technique | Information Gained | Application Area |
| In-situ FTIR (ReactIR) | Concentration profiles of reactants, products, and intermediates. | Monitoring Grignard reaction formation, cross-coupling kinetics. mt.com |
| Raman Spectroscopy | Real-time tracking of organometallic species and crystal form changes. | Elucidating transmetalation mechanisms in coupling reactions. acs.org |
| Near-Infrared (NIR) | Quantitative analysis of key components in the reaction mixture. | Process control and automation of continuous synthesis. acs.org |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information and reaction progress. | Mechanistic studies and final product characterization. |
Integrated Computational and Experimental Approaches for Reaction Discovery and Optimization
The synergy between computational chemistry and experimental work provides a powerful paradigm for modern chemical research. Density Functional Theory (DFT) is a particularly useful tool for investigating the properties and reactivity of molecules like this compound. nih.govnih.gov
DFT calculations can be used to predict a range of properties before a compound is ever synthesized in the lab. These include geometric parameters, electronic properties (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and spectroscopic data (like NMR and IR spectra). acs.org Molecular electrostatic potential (MEP) maps can reveal sites susceptible to nucleophilic or electrophilic attack, guiding the design of functionalization strategies. mdpi.com
For reaction optimization, computational studies can model reaction pathways, calculate activation energies for different potential mechanisms, and predict the stability of intermediates and transition states. This information can help researchers select the most promising reaction conditions, catalysts, and reagents, thereby reducing the amount of trial-and-error experimentation required. This integrated approach has been successfully applied to the study of other substituted pyridine systems. acs.orgresearchgate.net
| Phase | Computational (DFT) Task | Experimental Task | Objective |
| 1. Design | Predict molecular properties (geometry, electronics, MEP). | N/A | Assess feasibility and predict reactivity hotspots. |
| 2. Synthesis | Model reaction pathways and transition states for synthesis. | Synthesize the target compound based on predictions. | Develop an optimized and efficient synthetic route. |
| 3. Functionalization | Simulate catalytic cycles for various cross-coupling reactions. | Perform functionalization reactions under guided conditions. | Discover novel derivatives and optimize reaction yields. |
| 4. Characterization | Calculate theoretical spectra (NMR, IR, UV-Vis). | Acquire experimental spectra. | Confirm structure and validate computational models. |
Potential as Precursors for Advanced Materials (e.g., Polymers, Organic Semiconductors)
The ethenyl (vinyl) group on the pyridine ring makes this compound an attractive monomer for polymerization. This opens up a significant, unexplored avenue for creating novel polymers with tailored properties.
Polymers based on vinylpyridines, such as poly(2-vinylpyridine) and poly(4-vinylpyridine), have found applications as additives to enhance the stability of n-type organic thin-film transistors and as interface layers in organic solar cells. bohrium.combohrium.comresearchgate.net By analogy, polymers derived from this compound could exhibit interesting electronic and optical properties. The presence of the bromine atom provides a handle for post-polymerization modification, allowing for the grafting of different functional groups to fine-tune the polymer's characteristics. The methoxy group and the pyridine nitrogen can influence the polymer's solubility, conductivity, and ability to coordinate with metals.
These polymers could be investigated for use as organic semiconductors, dielectrics, or functional coatings. nih.gov The ability to modify the monomer before and after polymerization offers a high degree of control over the final material's properties, making this a rich area for materials science research.
| Polymer Property | Influencing Structural Feature | Potential Application |
| Conductivity | Pyridine ring, post-polymerization functionalization. | Organic Semiconductors, Antistatic Coatings. nih.gov |
| Solubility | Methoxy group, polymer chain length. | Solution-Processable Electronics. |
| Metal Coordination | Pyridine Nitrogen | Catalysis, Sensor Materials. polysciences.com |
| Optical Properties | π-conjugated system, attached aryl groups. | Organic Light-Emitting Diodes (OLEDs), Photovoltaics. researchgate.net |
| Thermal Stability | Polymer backbone and side-chain interactions. | High-Performance Electronic Devices. |
Investigation of Supramolecular Interactions and Applications in Crystal Engineering
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design solid-state materials with specific structures and properties. nih.gov this compound possesses multiple functional groups capable of participating in directed, non-covalent interactions, making it an excellent candidate for supramolecular studies.
The key interactions to explore include:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like the nitrogen atom of another pyridine ring (C-Br···N). This interaction is a powerful tool for directing crystal packing. acs.orgacs.orgresearchgate.net
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can play a significant role in stabilizing crystal structures.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions, further influencing the assembly of molecules in the solid state.
By systematically studying how these interactions guide the self-assembly of the molecule, it may be possible to create novel crystalline materials. Co-crystallization with other molecules that have complementary functional groups (e.g., hydrogen or halogen bond acceptors) could lead to the formation of complex, multi-component supramolecular architectures with unique properties, such as specific host-guest capabilities or non-linear optical activity. nih.gov
| Supramolecular Synthon | Interacting Groups | Resulting Motif |
| Halogen Bond | C5-Br ··· N-Pyridine | 1D Chains or Dimeric Motifs |
| π-π Stacking | Pyridine Ring ··· Pyridine Ring | Offset or Face-to-Face Stacks |
| Weak Hydrogen Bond | C-H ··· O-Methoxy | Layered Structures or Networks |
| Weak Hydrogen Bond | C-H ··· N-Pyridine | Inter-chain/layer connections |
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-3-ethenyl-2-methoxypyridine, and what factors influence reaction yields?
The synthesis of brominated pyridine derivatives typically involves halogenation or functional group interconversion. For example:
- Bromination : A common precursor like 3-ethenyl-2-methoxypyridine can undergo electrophilic bromination using reagents like NBS (N-bromosuccinimide) under radical initiation or Lewis acid catalysis (e.g., FeBr₃) .
- Cross-coupling : The ethynyl group in related compounds (e.g., 5-Bromo-3-((trimethylsilyl)ethynyl)pyridine) suggests potential for Suzuki-Miyaura coupling to introduce aryl/vinyl groups at the 3-position .
Key factors : Solvent polarity (e.g., DMF vs. THF), temperature control (to minimize side reactions), and catalyst loading (e.g., Pd(PPh₃)₄ for couplings) critically affect yields.
Q. How can the structure of this compound be confirmed experimentally?
Q. What are the key reactivity patterns of this compound in organic transformations?
- Nucleophilic Aromatic Substitution : The bromine at C-5 is activated by the electron-withdrawing methoxy group, enabling displacement with amines or thiols under mild conditions .
- Electrophilic Addition : The ethenyl group undergoes reactions like epoxidation or dihalogenation (e.g., Br₂ in CCl₄) .
- Protection/Deprotection : The methoxy group can be demethylated with BBr₃ to yield a hydroxyl group for further functionalization .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?
- DFT Calculations : Use software like Gaussian or ORCA to map electrostatic potential surfaces (EPS). The methoxy group directs electrophiles to the para position (C-4) due to its electron-donating resonance effect, while bromine deactivates C-5 .
- Hammett Substituent Constants : Quantify substituent effects (σₚ values: OMe = -0.27, Br = +0.23) to predict reaction sites .
Q. How do solvent effects influence the catalytic efficiency of cross-coupling reactions involving this compound?
- Polar aprotic solvents (e.g., DMF, DMSO): Enhance Pd-catalyzed coupling rates by stabilizing intermediates.
- Biphasic systems (e.g., H₂O/THF): Improve yields in micellar catalysis (e.g., with TPGS-750-M surfactant) by reducing catalyst leaching .
Data Note : A study on similar bromopyridines reported a 15% yield increase in Suzuki couplings when switching from THF to DMF .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamerism in ethynyl groups) by acquiring spectra at low temperatures (−40°C) .
- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., ethynyl vs. aromatic protons) through spin-spin coupling and spatial correlations .
- Isotopic Labeling : Use -labeled reagents to trace reaction pathways and confirm structural assignments .
Q. How can mechanistic studies optimize the synthesis of imidazo[1,2-a]pyridine derivatives from this compound?
- Kinetic Analysis : Monitor intermediates via in situ IR or LC-MS to identify rate-limiting steps (e.g., cyclocondensation with α-bromo ketones) .
- Catalyst Screening : Test Pd-, Cu-, or Ni-based systems for intramolecular C–N coupling. For example, CuI/1,10-phenanthroline improves cyclization yields by 30% in related imidazo-pyridines .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Purification : Column chromatography is labor-intensive; switch to recrystallization (solvent pair: hexane/EtOAc) for large-scale batches .
- Byproduct Formation : Bromine migration or over-alkylation can occur at >100 mmol scales. Use flow chemistry to control exothermic reactions and improve reproducibility .
Methodological Notes
- Safety : The compound is a skin/eye irritant (H315, H319). Use PPE and handle in a fume hood .
- Data Reproducibility : Discrepancies in reported melting points (e.g., 96–100°C vs. 102–105°C) may arise from polymorphic forms or solvent traces. Consistently report drying conditions (e.g., 12 h under vacuum) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
